molecular formula C19H13N5O B5511962 1-(3-acetylphenyl)-2-amino-1H-pyrrolo[2,3-b]quinoxaline-3-carbonitrile

1-(3-acetylphenyl)-2-amino-1H-pyrrolo[2,3-b]quinoxaline-3-carbonitrile

Cat. No. B5511962
M. Wt: 327.3 g/mol
InChI Key: JFPSDFRUQPWEHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of compounds related to 1-(3-acetylphenyl)-2-amino-1H-pyrrolo[2,3-b]quinoxaline-3-carbonitrile involves complex reactions that highlight the compound's synthetic accessibility and versatility. For instance, a study described the synthesis of pyrrolo[2,3-b]quinoxaline derivatives through an iron-catalyzed oxidative coupling from an unactivated methyl arene, showcasing a method to construct the quinoxaline structure via oxidative processes in the presence of iron catalysts (Ahn et al., 2021). Another method involves the cyclization of 1-(N-arylpyrrol-2-yl)ethanone O-acetyl oximes, demonstrating the efficiency of iron-catalyzed protocols for synthesizing substituted pyrrolo[1,2-a]quinoxalines through intramolecular reactions (Zhang et al., 2015).

Molecular Structure Analysis

Molecular structure analysis of pyrrolo[2,3-b]quinoxaline derivatives has been carried out through various spectroscopic and computational techniques. For example, a novel quinoline derivative was characterized using spectrophotometric and DFT computational study, providing insights into the molecular geometry, orbital energies, and quantum chemical reactivity parameters, which are crucial for understanding the electronic structure and stability of similar compounds (Al-Ahmary et al., 2018).

Chemical Reactions and Properties

Pyrrolo[2,3-b]quinoxaline compounds participate in various chemical reactions that underscore their reactivity and potential applications. For instance, dipolar dyes with a pyrrolo[2,3-b]quinoxaline skeleton containing a cyano group and a bridged tertiary amino group have been synthesized, showing intense emission and solvatofluorochromism suitable for bioimaging applications (Łukasz G. Łukasiewicz et al., 2016).

Physical Properties Analysis

The physical properties of pyrrolo[2,3-b]quinoxaline derivatives, such as solubility, stability, and aggregation-induced emission enhancement (AIEE), are significant for their practical applications. A study on pyrrolo[2,3-b]quinoxaline derivatives containing a 2-thienyl substituent highlighted their AIEE properties and the correlation between crystal structure and fluorescent properties, facilitated by π-π interactions (Goszczycki et al., 2017).

Chemical Properties Analysis

The chemical properties of this compound and related compounds, including their reactivity, potential as corrosion inhibitors, and interaction with various reagents, have been extensively studied. For example, the inhibitory properties of a related compound on steel corrosion in hydrochloric acid solution were investigated, demonstrating high efficiency and the potential for industrial applications (Lebrini et al., 2020).

properties

IUPAC Name

1-(3-acetylphenyl)-2-aminopyrrolo[3,2-b]quinoxaline-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13N5O/c1-11(25)12-5-4-6-13(9-12)24-18(21)14(10-20)17-19(24)23-16-8-3-2-7-15(16)22-17/h2-9H,21H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFPSDFRUQPWEHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)N2C(=C(C3=NC4=CC=CC=C4N=C32)C#N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.